

An In-depth Technical Guide to 1,15-Pentadecanediol (CAS: 14722-40-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,15-Pentadecanediol

Cat. No.: B013463

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,15-Pentadecanediol is a long-chain aliphatic diol, an organic compound characterized by a 15-carbon backbone with hydroxyl (-OH) groups at both terminal positions.^[1] Its chemical structure lends it unique physicochemical properties, making it a valuable intermediate in various fields. This guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental protocols, with a focus on its role in pharmaceutical sciences and drug development.

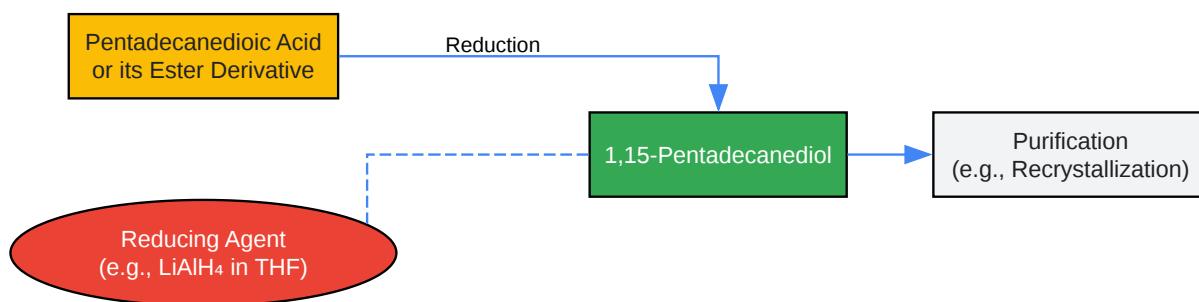
Physicochemical and Spectroscopic Data

1,15-Pentadecanediol is a white, colorless, or slightly yellow crystalline solid.^{[1][2]} It is soluble in alcohols and other organic solvents but has low solubility in water.^[1] The key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of 1,15-Pentadecanediol

Property	Value	Source
CAS Number	14722-40-8	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₅ H ₃₂ O ₂	[1] [2] [4] [5]
Molecular Weight	244.41 g/mol	[1] [2] [4] [5]
Melting Point	87 °C	[1]
Boiling Point	366.6 ± 10.0 °C at 760 mmHg	[3]
Density	0.9 ± 0.1 g/cm ³	[3]
pKa	14.90 ± 0.10 (Predicted)	[1]
SMILES	OCCCCCCCOCCCCCO	[2]
InChIKey	ZBPYFGWSQQFVCJ- UHFFFAOYSA-N	[4] [5]

Table 2: Spectroscopic Data Summary


Spectroscopy Type	Key Features	Source
¹³ C NMR	Spectra available from spectral databases.	[4]
GC-MS	NIST Mass Spectrometry Data Center Number: 113063.	[4] [6]
IR Spectra	Vapor phase IR spectra are available.	[4]

Synthesis and Manufacturing

The synthesis of **1,15-Pentadecanediol** typically involves the reduction of the corresponding dicarboxylic acid or its esters.

Common Synthesis Route: Reduction

A primary method for preparing **1,15-Pentadecanediol** is through the reduction of pentadecanedioic acid or its derivatives, such as methyl 15-hydroxypentadecanoate.[1] This chemical transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH_4) in an appropriate solvent such as diethyl ether or tetrahydrofuran (THF).

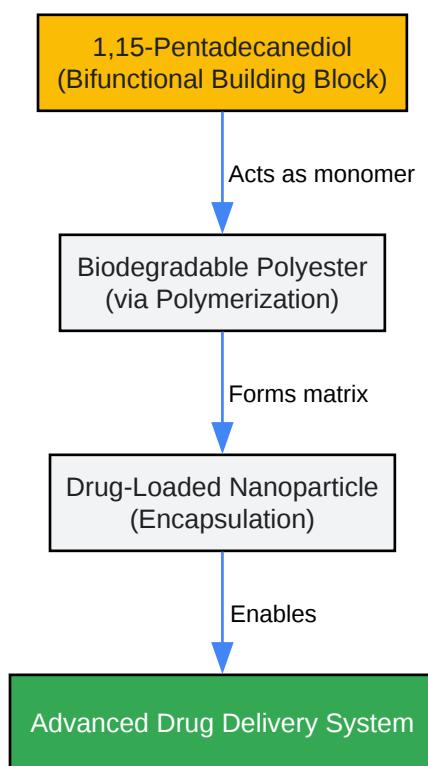
[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **1,15-Pentadecanediol**.

Alternative Synthetic Strategies

Research has also explored the synthesis of related C15 macrocyclic compounds, such as cyclopentadecanone, from renewable resources like vegetable oils.[7] These routes often involve ozonolysis of unsaturated fatty acids to yield difunctional intermediates, which can then be converted to the desired products. While not a direct synthesis of the diol, these methods highlight the utility of C15 building blocks from natural sources.[7]

Applications in Research and Drug Development

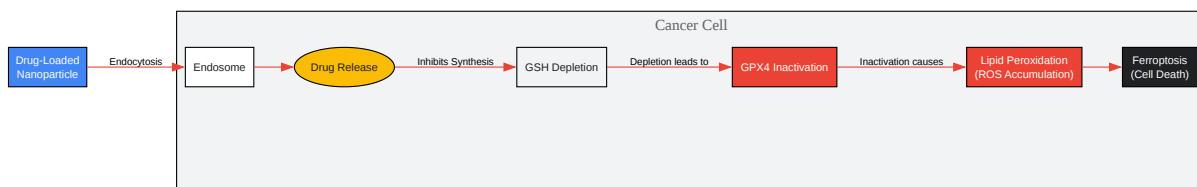

1,15-Pentadecanediol serves as a critical intermediate and building block in several industries.

- **Pharmaceutical Manufacturing:** Its primary role is as an intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[8] The long, flexible 15-carbon chain is useful for constructing specific molecular architectures.
- **Cosmetics and Personal Care:** Due to its surfactant-like properties, it can function as an emulsifier, dispersant, and thickening agent.[1]

- Industrial Applications: It is also employed as a synthetic softener, lubricant, and an additive in plastics, paints, and inks.[1]

Role as a Building Block in Drug Delivery

Long-chain diols are structurally similar to lipids and can be used in the development of novel drug delivery systems. While direct research on **1,15-Pentadecanediol** for this purpose is not extensively documented, its bifunctional nature makes it a plausible candidate for synthesizing biodegradable polymers or as a component in lipid-based nanoparticles, analogous to other long-chain diols like 1,16-hexadecanediol.[9] Such polymers can encapsulate hydrophobic drugs, enabling sustained release, improving stability, and reducing systemic side effects.[10]


[Click to download full resolution via product page](#)

Caption: Logical flow from **1,15-Pentadecanediol** to drug delivery.

Biological Activity and Signaling Pathways (Hypothetical)

Direct biological activity or involvement in specific signaling pathways for **1,15-Pentadecanediol** itself is not established in the literature. It is primarily considered a synthetic intermediate. However, its utility as a building block for drug delivery systems means that the final therapeutic product could influence numerous cellular pathways.

The diagram below illustrates a generalized, hypothetical signaling pathway for a drug delivered by a nanoparticle carrier, which could be synthesized using a polymer derived from a long-chain diol like **1,15-Pentadecanediol**. This example depicts the nanoparticle being internalized by a cancer cell and releasing a drug that induces ferroptosis, a form of regulated cell death.

[Click to download full resolution via product page](#)

Caption: Hypothetical pathway of a nanoparticle-delivered drug inducing ferroptosis.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of **1,15-Pentadecanediol**. Instrument-specific parameters should always be optimized.

Protocol 1: Synthesis via Reduction of Pentadecanedioic Acid

- Setup: In a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend lithium aluminum hydride (LiAlH_4) in

anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

- Reaction: Dissolve pentadecanedioic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.
- Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and maintain for 12-18 hours to ensure the reaction goes to completion.
- Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
- Filtration & Extraction: Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with THF. Combine the filtrate and washes. Remove the THF under reduced pressure using a rotary evaporator. The resulting residue can be extracted with a suitable organic solvent like ethyl acetate.
- Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from a solvent system such as ethyl acetate/hexane to yield pure **1,15-Pentadecanediol**.

Protocol 2: Characterization by GC-MS

- Sample Preparation: Prepare a dilute solution of the purified **1,15-Pentadecanediol** (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- Instrument Setup: Introduce the sample into the Gas Chromatograph-Mass Spectrometer (GC-MS). Use a suitable capillary column (e.g., DB-5ms). Set the GC oven with a temperature program that allows for the separation of the analyte from any residual solvent or impurities (e.g., initial temperature 100 °C, ramp to 280 °C at 10 °C/min).
- Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at a standard energy of 70 eV. Set the mass analyzer to scan a mass-to-charge (m/z) range of approximately 40-500 amu.

- Data Acquisition and Analysis: As the compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer.[\[11\]](#) The resulting mass spectrum is recorded. The retention time and the fragmentation pattern can be compared to reference spectra (e.g., from the NIST library) to confirm the identity and purity of **1,15-Pentadecanediol**.[\[6\]](#)

Safety and Handling

Under general use and storage conditions, **1,15-Pentadecanediol** is considered relatively safe.[\[1\]](#) However, as with all chemicals, appropriate safety precautions should be taken.

- Handling: Avoid direct contact with skin and eyes by wearing personal protective equipment (PPE) such as gloves and safety glasses.[\[1\]](#) Avoid inhaling dust or mists.[\[1\]](#)
- Storage: Store in a dry, cool, and well-ventilated place away from strong oxidizing agents and strong acids.[\[1\]](#)[\[12\]](#) Keep containers tightly closed.[\[12\]](#)

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[\[13\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. clinisciences.com [clinisciences.com]
- 3. [1,15-PENTADECANEDIOL | CAS#:14722-40-8 | Chemsoc](#) [chemsoc.com]
- 4. [1,15-Pentadecanediol | C15H32O2 | CID 518994 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 5. [1,15-Pentadecanediol](#) [webbook.nist.gov]
- 6. [1,15-Pentadecanediol](#) [webbook.nist.gov]
- 7. [A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil - PMC](#) [pmc.ncbi.nlm.nih.gov]

- 8. 1,15-Pentadecanediol (14722-40-8) at Nordmann - [nordmann.global](#) [nordmann.global]
- 9. [benchchem.com](#) [benchchem.com]
- 10. [benchchem.com](#) [benchchem.com]
- 11. [benchchem.com](#) [benchchem.com]
- 12. [fishersci.com](#) [fishersci.com]
- 13. SDS of 1,15-Pentadecanediol, Safety Data Sheets, CAS 14722-40-8 - chemBlink [[www.chemblink.com](#)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,15-Pentadecanediol (CAS: 14722-40-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013463#1-15-pentadecanediol-cas-number-14722-40-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com